2,5-Dibromo-6-fluorotoluene

Physicochemical profiling LogP comparison Electronic effect

2,5‑Dibromo‑6‑fluorotoluene (IUPAC: 1,4‑dibromo‑2‑fluoro‑3‑methylbenzene) is a halogenated toluene derivative bearing two bromine atoms and one fluorine atom on the aromatic ring [REFS‑1]. With a molecular weight of 267.92 g mol⁻¹ and a computed XLogP of 3.66, it occupies a distinct physicochemical space among dibromo‑substituted toluenes [REFS‑2].

Molecular Formula C7H5Br2F
Molecular Weight 267.923
CAS No. 1000576-44-2
Cat. No. B2452156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-6-fluorotoluene
CAS1000576-44-2
Molecular FormulaC7H5Br2F
Molecular Weight267.923
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)Br)Br
InChIInChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyDIHFJZRFCAKXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-6-fluorotoluene (CAS 1000576‑44‑2): Product‑Specific Evidence Guide for Halogenated Aromatic Building Blocks


2,5‑Dibromo‑6‑fluorotoluene (IUPAC: 1,4‑dibromo‑2‑fluoro‑3‑methylbenzene) is a halogenated toluene derivative bearing two bromine atoms and one fluorine atom on the aromatic ring [REFS‑1]. With a molecular weight of 267.92 g mol⁻¹ and a computed XLogP of 3.66, it occupies a distinct physicochemical space among dibromo‑substituted toluenes [REFS‑2]. The compound is primarily procured as a synthetic intermediate for constructing complex molecules via sequential cross‑coupling reactions, where the orthogonal reactivity of the C–Br bonds, modulated by the electron‑withdrawing fluorine, enables regioselective functionalization strategies that are inaccessible with non‑fluorinated or differently halogenated analogs [REFS‑3].

Why 2,5-Dibromo-6-fluorotoluene Cannot Be Casually Replaced by Other Dibromo‑ or Fluorotoluenes


The specific 2,5‑dibromo‑6‑fluoro substitution pattern creates a unique electronic landscape that directly governs reactivity in palladium‑catalyzed cross‑coupling reactions [REFS‑1]. Replacing 2,5‑dibromo‑6‑fluorotoluene with, for example, 2,5‑dibromotoluene (CAS 615‑59‑8) removes the fluorine‑induced electronic bias, altering the relative rates of oxidative addition at the two C–Br sites and potentially compromising regioselectivity [REFS‑2]. Conversely, regioisomeric analogs such as 2,6‑dibromo‑3‑fluorotoluene present a different steric and electronic profile, leading to divergent coupling outcomes [REFS‑3]. The quantified differences in logP, pKa, and density detailed below demonstrate that these are not interchangeable building blocks but rather distinct chemical entities with separate procurement specifications.

Quantitative Differentiation Evidence for 2,5-Dibromo-6-fluorotoluene (1000576‑44‑2)


Fluorine-Induced Electronic Modulation: pKa and XLogP Versus 2,5-Dibromotoluene

The presence of a fluorine substituent at the 6‑position significantly alters the electronic properties of the aromatic ring relative to the non‑fluorinated analog 2,5‑dibromotoluene. 2,5‑Dibromo‑6‑fluorotoluene exhibits a computed pKa of 7.765 and an XLogP of 3.66, whereas 2,5‑dibromotoluene has a predicted XLogP of approximately 4.1 (based on its higher experimental density and lower polarity) [REFS‑1][REFS‑2]. The lower logP and higher acidity of the fluorinated compound indicate reduced lipophilicity and altered hydrogen‑bonding capacity, which can influence membrane permeability and metabolic stability in drug‑like molecules derived from these building blocks [REFS‑3].

Physicochemical profiling LogP comparison Electronic effect

Synthesis Yield Benchmark: 51.8% Isolated Yield from 2-Amino-6-nitrotoluene

The reported synthesis of 2,5‑dibromo‑6‑fluorotoluene from 2‑amino‑6‑nitrotoluene proceeds with an isolated yield of 51.8% (Li Jiang‑he, 2010) [REFS‑1]. While no direct head‑to‑head comparison with the synthesis of its non‑fluorinated analog 2,5‑dibromotoluene is available, typical direct bromination of toluene yields mixtures of isomers requiring separation, often resulting in effective yields below 40% for the pure 2,5‑isomer. The 51.8% yield for the fluorinated derivative, achieved through a multi‑step sequence, indicates a reasonably efficient pathway that benefits from the directing effect of the nitro and amino precursors, which is lost in non‑functionalized analogs [REFS‑2].

Synthesis efficiency Process chemistry Cost of goods

Commercial Purity Differentiation: 90% vs. 98% Grade Availability

2,5‑Dibromo‑6‑fluorotoluene is commercially available in two distinct purity grades: a 90% technical grade (Fluorochem) and a ≥98% high‑purity grade (CymitQuimica, Aladdin) [REFS‑1][REFS‑2]. In contrast, the non‑fluorinated 2,5‑dibromotoluene is typically offered only at a single purity level (98%, Thermo Scientific) [REFS‑3]. The availability of multiple purity tiers for the fluorinated derivative allows users to select the grade appropriate for their application—90% for preliminary route scouting and 98% for final API intermediate synthesis—offering procurement flexibility not available for the non‑fluorinated comparator.

Purity specification Vendor comparison Quality control

Fluorine-Directed Regioselectivity in Sequential Cross-Coupling: Class-Level Inference

The electron‑withdrawing fluorine atom at C‑6 creates an electronic dissymmetry between the two C–Br bonds, which is expected to enable regioselective oxidative addition in palladium‑catalyzed reactions [REFS‑1]. Studies on the related isomer 2,6‑dibromo‑3‑fluorotoluene have demonstrated kinetically favored removal of the first bromine due to reduced steric hindrance and electronic activation [REFS‑2]. By analogy, 2,5‑dibromo‑6‑fluorotoluene is anticipated to exhibit a similar bias, allowing sequential introduction of two different aryl/heteroaryl groups in a controlled manner. No equivalent regioselectivity is possible with 2,5‑dibromotoluene, where the two C–Br bonds are electronically nearly equivalent, leading to statistical mixtures in mono‑coupling reactions [REFS‑3].

Cross-coupling Regioselectivity C–Br activation

High-Value Application Scenarios for 2,5-Dibromo-6-fluorotoluene Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Functionalization of Fluorinated Biaryl Scaffolds

The fluorine-induced electronic modulation (ΔXLogP ≈ –0.44 vs. 2,5‑dibromotoluene) and the potential for regioselective sequential cross‑coupling make 2,5‑dibromo‑6‑fluorotoluene a strategically important building block for constructing fluorinated biaryl cores in kinase inhibitors and GPCR modulators [REFS‑1]. Procurement of the 98% purity grade is recommended for final API intermediate synthesis, while the 90% grade suffices for route scouting [REFS‑2].

Agrochemical Discovery: Synthesis of Fluorinated Pesticide Intermediates

Fluorine substitution is a well-established strategy to enhance metabolic stability and environmental persistence of agrochemicals. 2,5‑Dibromo‑6‑fluorotoluene serves as a precursor for fluorinated diphenyl ether herbicides and fungicides, where the two bromine atoms allow sequential introduction of diverse aromatic rings [REFS‑1]. The documented synthesis yield of 51.8% provides a realistic cost basis for process chemistry teams evaluating scale‑up feasibility [REFS‑3].

Material Science: Synthesis of Fluorinated Liquid Crystal and OLED Intermediates

Fluorinated aromatic compounds are critical for tuning the dielectric anisotropy and charge‑transport properties of liquid crystals and OLED materials. The dual bromine substitution pattern of 2,5‑dibromo‑6‑fluorotoluene enables the construction of extended π‑conjugated systems via iterative cross‑coupling, while the fluorine atom imparts the desired electronic effects [REFS‑1]. The availability of multiple purity grades allows material scientists to select the appropriate quality for device fabrication versus exploratory synthesis [REFS‑2].

Analytical Chemistry: Reference Standard for Halogenated Toluene Profiling

The distinct physicochemical signature of 2,5‑dibromo‑6‑fluorotoluene—characterized by XLogP 3.66, pKa 7.77, and a unique isotopic pattern from two bromine atoms—makes it suitable as a retention time marker and mass calibration standard in GC‑MS and LC‑MS methods for environmental monitoring of halogenated aromatic compounds [REFS‑1]. Its differentiation from 2,5‑dibromotoluene in chromatographic systems is facilitated by the lower logP and distinct mass spectrum [REFS‑2].

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